3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-418 is a nicotinic acetylcholine receptor (nAchR) agonist potentially for the treatment of attention deficit disorder.
Scientific Research Applications
Cholinergic Channel Activator and Cognitive Enhancements
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, is recognized for its role as a cholinergic channel activator with promising cognitive and anxiolytic activities in animal models. A noteworthy synthesis method for enantiomerically pure ABT-418 from commercially available (S)-pyroglutamic acid has been described, highlighting its relevance in scientific research related to cognitive enhancements (Lin et al., 1995).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of ABT-418 have been explored, particularly focusing on its binding activity to cholinergic channel receptors. This includes studying the effects of methyl substitution on its in vitro rate of metabolism, which is significant for understanding its pharmacokinetic properties (Lin et al., 1994).
Novel Applications in Chemical Synthesis
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole has been utilized in various chemical synthesis processes. For instance, it's involved in the preparation of derivatives of 5-Thioalkylisoxazoles, indicating its versatility in synthetic organic chemistry (Balasubramaniam et al., 1990). Additionally, its derivatives have been used in the multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles, which are valuable in designing new drug-like molecules (Lin et al., 2017).
Biological Activities and Potential Therapeutic Applications
Studies have also shown that derivatives of 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole exhibit biological activities such as cytotoxicities against cancer cell lines and inhibitory activity against bacteria, suggesting its potential in developing therapeutic agents (Liu et al., 2015).
Potential in Alzheimer's Disease Treatment
ABT-418's potential for treating Alzheimer's disease has been investigated due to its cognitive enhancement and anxiolytic-like activities. Its capability to activate neuronal nicotinic acetylcholine receptors (nAChRs) positions it as a promising candidate in dementia research, particularly for Alzheimer's disease (Arneric et al., 1995).
properties
CAS RN |
147402-53-7 |
---|---|
Product Name |
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole |
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
InChI Key |
ILLGYRJAYAAAEW-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C |
Appearance |
Solid powder |
Other CAS RN |
147402-53-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.